molecular formula C19H18N4O2 B2983787 1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941918-13-4

1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2983787
CAS No.: 941918-13-4
M. Wt: 334.379
InChI Key: FEOVFPTVTFPPQC-UHFFFAOYSA-N
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Description

This compound is a pyrrolidin-2-one derivative featuring a 4-ethylphenyl substituent at position 1 and a 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl group at position 2. Its molecular formula is C₁₉H₁₈N₄O₂ (calculated molecular weight: 334.37 g/mol), though exact data are inferred from analogs like BC06925 ().

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-13-6-8-15(9-7-13)23-12-14(11-17(23)24)19-21-18(22-25-19)16-5-3-4-10-20-16/h3-10,14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOVFPTVTFPPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common approach is the cyclization of amino acids or their derivatives under acidic conditions. The ethylphenyl and pyridin-2-yl-1,2,4-oxadiazol-5-yl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. The process is carefully controlled to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Industry: Use in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

1-(4-Methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BC06925)
  • Molecular Formula : C₁₈H₁₆N₄O₂
  • Molecular Weight : 320.34 g/mol ()
  • Key Differences: The ethyl group in the target compound is replaced by a methyl group.
1-(4-Ethylphenyl)-4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
  • Molecular Formula : C₂₂H₂₂N₄O₂ (inferred)
  • Key Differences : The oxadiazole substituent is positional (5- vs. 3-substituted) and includes a second 4-ethylphenyl group. This isomerism may alter binding affinity to target proteins due to steric and electronic effects .

Oxadiazole- and Pyridine-Containing Derivatives

N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide
  • Molecular Formula : C₁₈H₁₉N₇O₂
  • Molecular Weight : 365.40 g/mol ()
  • Key Differences : Replacement of pyrrolidin-2-one with a piperidine ring and addition of a pyrazine-carboxamide group. The piperidine moiety may confer improved solubility, while the pyrazine ring could modulate interactions with purinergic receptors .
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride
  • Molecular Formula : C₁₂H₁₆N₄O₂·HCl (inferred)
  • Key Differences : The 4-ethylphenyl group is replaced by an azetidine (3-membered ring), and the pyridine is substituted with cyclopropyl. The smaller azetidine ring may reduce steric hindrance, favoring binding to compact active sites .

Nitrophenyl and Tetrahydroquinoline Derivatives

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
  • Molecular Formula : C₂₈H₂₄N₄O₃ (inferred)
  • Key Differences: Incorporation of a tetrahydroquinoline scaffold and nitro group.

Comparative Analysis of Key Properties

Property Target Compound BC06925 Piperidine-Pyrazine Analog Azetidine-Cyclopropyl Analog
Molecular Weight (g/mol) 334.37 320.34 365.40 ~265.74
Lipophilicity (logP) ~2.8 (estimated) ~2.5 ~3.1 ~1.9
Toxicity Profile Not reported Not reported Skin/eye irritation Not reported
Structural Flexibility Moderate Moderate High (piperidine rotation) Low (azetidine constraint)

Pharmacological Implications

  • Target Compound : The ethyl group may improve blood-brain barrier penetration compared to BC06925, making it a candidate for central nervous system (CNS) targets.
  • Tetrahydroquinoline Derivatives: Nitro groups may limit therapeutic utility due to toxicity risks but could serve as lead compounds for antibacterial applications ().

Biological Activity

The compound 1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of pyrrolidine and oxadiazole, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
    • The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of p53 pathways .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential to inhibit leukotriene B4 (LTB4) production, a pro-inflammatory mediator implicated in several inflammatory diseases. Inhibitors of LTA4 hydrolase have shown to reduce LTB4 levels effectively .
  • Antioxidant Properties :
    • Oxadiazole derivatives are known for their antioxidant activities. Studies suggest that the presence of specific substituents on the oxadiazole ring can enhance the radical scavenging ability of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural components:

  • Pyridine Ring : The inclusion of a pyridine ring is crucial for enhancing bioactivity and selectivity towards specific biological targets.
  • Oxadiazole Moiety : Variations in substituents on the oxadiazole ring can significantly affect the compound's potency and selectivity against cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-70.12 - 2.78
AnticancerA5490.12 - 2.78
Anti-inflammatoryLTA4 Hydrolase InhibitionNot specified
AntioxidantLipid PeroxidationEC50: 0.11 - 4.24

Case Studies

  • In Vivo Efficacy : A recent study demonstrated that a related oxadiazole derivative exhibited significant tumor growth inhibition in xenograft models when administered at doses correlating with in vitro IC50 values .
  • Mechanistic Insights : Molecular docking studies have indicated that the compound interacts with key amino acid residues in target proteins, suggesting a potential mechanism for its anticancer activity through receptor modulation .

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